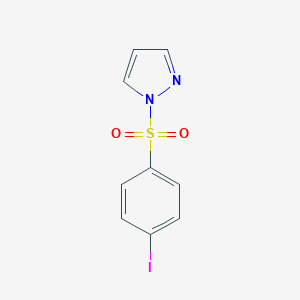

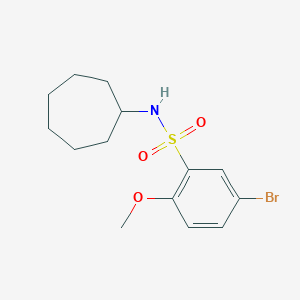

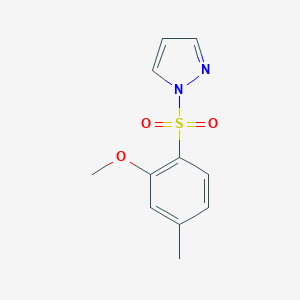

4-éthoxy-2,3-diméthyl-N-(6-méthyl-2-pyridinyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

EMD 57033 inhibits the activity of CAIX by binding to its active site. This leads to a decrease in the production of bicarbonate ions, which are necessary for the pH regulation of cancer cells. As a result, cancer cells become more vulnerable to the acidic environment and are more likely to undergo apoptosis.

Biochemical and Physiological Effects:

EMD 57033 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been found to decrease the production of lactate, a byproduct of cancer metabolism. In addition, EMD 57033 has been found to increase the sensitivity of cancer cells to chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

EMD 57033 has several advantages for lab experiments. It is a highly specific inhibitor of CAIX, which makes it a useful tool for studying the role of this enzyme in cancer cells. In addition, it has been found to have low toxicity and is well-tolerated by animals. However, EMD 57033 has some limitations. It is not effective against all types of cancer cells, and its efficacy may vary depending on the tumor microenvironment.

Orientations Futures

There are several future directions for research on EMD 57033. One area of interest is the development of more potent inhibitors of CAIX based on the structure of EMD 57033. Another area of interest is the use of EMD 57033 in combination with other anticancer drugs to enhance their efficacy. Finally, there is a need for further research on the mechanism of action of EMD 57033 and its effects on cancer cells.

Méthodes De Synthèse

EMD 57033 can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 6-methyl-2-pyridylamine to form 4-(6-methyl-2-pyridylsulfonamido)-2,3-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with ethanolamine to form EMD 57033.

Applications De Recherche Scientifique

Ces applications mettent en évidence la polyvalence du 4-éthoxy-2,3-diméthyl-N-(6-méthyl-2-pyridinyl)benzènesulfonamide et son impact potentiel dans divers domaines scientifiques. Les chercheurs continuent d'explorer sa réactivité et ses applications, ce qui en fait un composé intrigant pour de futures investigations . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander!

Propriétés

IUPAC Name |

4-ethoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-21-14-9-10-15(13(4)12(14)3)22(19,20)18-16-8-6-7-11(2)17-16/h6-10H,5H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUYTDSGAMGGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169990 |

Source

|

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915925-22-3 |

Source

|

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915925-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497824.png)

![methyl 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B497826.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B497834.png)

![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)